molecular formula C7H4ClN3O2S B2599938 Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate CAS No. 1564633-21-1

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

Cat. No.: B2599938
CAS No.: 1564633-21-1
M. Wt: 229.64
InChI Key: MNARSWJKTMFKAR-UHFFFAOYSA-N
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Description

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. The structure includes a chlorine substituent at position 7 and a methyl ester group at position 2.

Properties

IUPAC Name

methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2S/c1-13-7(12)5-3-4(11-14-5)6(8)10-2-9-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNARSWJKTMFKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NS1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564633-21-1
Record name methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate thioamide and chloro-pyrimidine precursors. One common method includes the reaction of 2-amino-4-chloropyrimidine with a thioamide under acidic conditions to form the thiazolopyrimidine core. The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted thiazolopyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. For instance, one common method includes the reaction of thiazole derivatives with pyrimidine precursors under specific conditions to yield the desired compound. Characterization is often performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound .

Biological Activities

The biological activities of this compound have been investigated in various studies. Notably, compounds within the thiazolo-pyrimidine class have shown promising antimicrobial , antiviral , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antibacterial activity against various pathogens. For example, a study demonstrated that certain thiazolo-pyrimidine derivatives were effective against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibiotic agents .

Antiviral Activity

Some derivatives have also been tested for antiviral properties. The mechanism often involves inhibition of viral replication or interference with viral enzymes, making them candidates for further development in antiviral therapies .

Anticancer Activity

Thiazolo-pyrimidine derivatives have been researched for their anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized into several areas:

  • Antibiotic Development : Due to its antibacterial properties, this compound could be developed into new antibiotic agents targeting resistant bacterial strains.
  • Antiviral Drugs : Given its efficacy against viral infections in preliminary studies, further research could lead to the development of antiviral medications.
  • Cancer Treatment : The ability to induce apoptosis in cancer cells positions this compound as a candidate for cancer therapy.

Case Studies

Several case studies highlight the effectiveness of thiazolo-pyrimidine derivatives:

  • Study on Antibacterial Efficacy : A study evaluated a series of thiazolo-pyrimidines against a panel of bacterial strains. Results indicated that modifications at specific positions on the pyrimidine ring enhanced antibacterial activity significantly.
  • Antiviral Mechanisms : Research focusing on the antiviral mechanisms revealed that certain thiazolo-pyrimidines inhibit viral polymerases effectively, thus preventing viral replication.
  • Cancer Cell Apoptosis : In vitro studies involving cancer cell lines demonstrated that treatment with this compound resulted in increased markers of apoptosis compared to untreated controls.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the thiazolopyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s [1,2]thiazolo[4,3-d]pyrimidine scaffold differs from related derivatives in the positioning of the thiazole and pyrimidine ring fusion. For example:

  • Thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ) feature a [4,5-d] fusion, altering the spatial arrangement of substituents and electronic distribution .
  • Thiazolo[3,2-a]pyrimidines (e.g., the ethyl ester derivative in ) exhibit a [3,2-a] fusion, resulting in distinct bond angles and torsional strain .

These variations influence reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and π-stacking .

Substituent Effects

  • Chlorine vs.
  • Ester Groups : The methyl ester at position 3 contrasts with ethyl esters (e.g., ’s compound) or bulkier substituents. Smaller ester groups like methyl may improve solubility in polar solvents compared to ethyl or aryl variants .

Crystallographic and Physicochemical Properties

  • Bond Lengths and Angles : The ethyl ester analog in exhibits key bond lengths (e.g., C–N: 1.34–1.45 Å, C–S: 1.73 Å) and angles (e.g., N–C–S: ~105°) characteristic of thiazolo-pyrimidine systems . These parameters are critical for predicting stability and intermolecular interactions.
  • Chlorine’s electronegativity may enhance hydrogen-bond acceptor capacity compared to phenyl or methoxy groups .

Data Tables

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted synthesis () is superior for complex thiazolo-pyrimidines, reducing side reactions .
  • Crystallographic Tools : Programs like SHELX and ORTEP () are critical for resolving structural details, such as the ethyl ester derivative’s dihedral angles and hydrogen-bonding networks .

Biological Activity

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. Its unique structural characteristics make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, biological evaluations, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a thiazole ring fused with a pyrimidine ring, with a chlorine atom at the 7th position and a methyl ester group at the 3rd position. The synthesis typically involves cyclization reactions between thioamide and chloro-pyrimidine precursors under acidic conditions. A common synthetic route includes:

  • Reaction of 2-amino-4-chloropyrimidine with thioamide : This forms the thiazolopyrimidine core.
  • Esterification : The methyl ester group is introduced using methanol and an acid catalyst.

Biological Activity Overview

The biological activity of this compound has been evaluated for various pharmacological properties:

Antimicrobial Activity

Research indicates that compounds within the thiazolopyrimidine family exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives can effectively inhibit strains such as E. coli and S. aureus. The IC50 values for some related compounds range from 6.2 to 15.1 µM against these bacteria .
  • Antifungal Activity : Compounds have also demonstrated efficacy against fungi like A. flavus and A. niger, showcasing their broad-spectrum antimicrobial potential .

Anticancer Activity

This compound has been investigated for its anticancer properties:

  • Cell Line Studies : It showed promising results against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds exhibited IC50 values as low as 15.3 µM against MCF-7 cells .
  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells and inhibition of specific pathways essential for cancer cell survival .

Antiviral Properties

Emerging data suggests that thiazolopyrimidine derivatives may also possess antiviral activity:

  • Inhibition of Viral Replication : Some studies have reported efficacy against viruses such as Zika and Dengue virus, with EC50 values indicating significant antiviral potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other thiazolopyrimidine derivatives:

Compound NameAntimicrobial Efficacy (IC50 µM)Anticancer Efficacy (IC50 µM)Notable Features
This compound6.2 - 15.115.3 (MCF-7)Chlorine substitution enhances reactivity
Compound A10 - 2020 (MCF-7)Lacks methyl ester group
Compound B<5<10Contains additional functional groups

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A comparative study found that modifications in substituents on the pyrimidine ring significantly influenced cytotoxicity against cancer cell lines .
  • Antimicrobial Evaluation : Another study evaluated various thiazolopyrimidine derivatives for their antibacterial properties against clinical isolates, demonstrating that structural variations impact efficacy .

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